molecular formula C19H25NO7 B6338724 Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate CAS No. 2209086-49-5

Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate

Cat. No.: B6338724
CAS No.: 2209086-49-5
M. Wt: 379.4 g/mol
InChI Key: MMMPGIMOTPAINZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate involves its role as an intermediate in organic synthesis. It participates in various chemical reactions to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-2-N-boc-5-carbomethoxy-4-oxo-hexanoate
  • Benzyl-2-N-boc-5-carbomethoxy-4-oxo-butanoate
  • Benzyl-2-N-boc-5-carbomethoxy-4-oxo-propanoate

Uniqueness

Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate is unique due to its specific structure, which includes a benzyl group, a Boc protecting group, a methyl ester group, and a proline residue. This structure makes it particularly useful as an intermediate in the synthesis of peptides and proteins.

Properties

IUPAC Name

1-O-benzyl 6-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMPGIMOTPAINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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